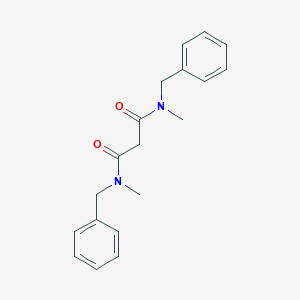

N,N'-Dibenzyl-N,N'-dimethyl-malonamide

Description

Historical Context and Research Evolution

The study of N,N'-disubstituted malonamides traces back to early 20th-century explorations of amide chemistry. Key milestones include:

Synthesis Methodologies :

- Aminolysis of Malonate Esters : A foundational approach involves reacting diethyl malonate with primary or secondary amines under mild conditions. This method, documented as early as the 1980s, enabled the preparation of propanediamide ligands such as N,N'-bis(2-aminoethyl)propanediamide.

- Acid Chloride Routes : For sterically hindered substrates, malonyl dichloride reactions with amines became critical. This approach facilitated the synthesis of tetrafluorinated cyclams and other complex architectures.

Functional Diversification :

Table 1: Evolutionary Milestones in Malonamide Chemistry

Significance in Malonamide Chemistry Literature

N,N'-Dibenzyl-N,N'-dimethyl-malonamide occupies a niche within malonamide research due to its:

Coordination Chemistry Potential :

- Tetradentate Ligand Design : Analogous propanediamides (e.g., N,N'-bis(2-aminoethyl)propanediamide) have been explored for metal complexation, enabling square-planar geometries with transition metals like copper and nickel.

- Steric and Electronic Tuning : The benzyl and methyl groups introduce steric bulk and electron-donating effects, potentially stabilizing metal centers or influencing redox activity.

Synthetic Utility :

- Intermediate for Complex Architectures : Dibenzyl derivatives serve as precursors for further functionalization. For instance, N,N'-DIBENZYL-N,N'-DIETHYL-MALONAMIDE (CAS 10255-99-9) is utilized in coupling reactions to generate extended amide linkages.

- Solubility Enhancement : Benzyl groups improve lipophilicity, aiding in purification and characterization of target compounds.

Comparative Analysis with Related Compounds :

Table 2: Structural and Functional Comparisons

Current Academic Research Landscape

Recent advancements highlight the compound’s relevance in:

Medicinal Chemistry :

- Dual-Target Inhibitors : Malonamide linkers (e.g., in benzamidine-malonamide hybrids) enhance anti-factor Xa activity while maintaining cholinesterase inhibition, offering potential for Alzheimer’s disease therapeutics.

- Molecular Modeling Insights : Docking studies reveal that malonamide bridges enable L-shaped conformations, optimizing interactions with enzyme subpockets.

Catalytic Systems :

Environmental Applications :

Theoretical Research Frameworks

The study of this compound aligns with broader theoretical models in:

Coordination Geometry :

Reaction Mechanism Elucidation :

Electronic Structure Analysis :

- IR Spectroscopy Correlations : Fluorinated malonamides exhibit carbonyl stretching frequencies (1730–1780 cm⁻¹), providing empirical data for theoretical models of electronic delocalization.

Properties

CAS No. |

14288-00-7 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N,N'-dibenzyl-N,N'-dimethylpropanediamide |

InChI |

InChI=1S/C19H22N2O2/c1-20(14-16-9-5-3-6-10-16)18(22)13-19(23)21(2)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3 |

InChI Key |

XLKJSXXRSQNBJB-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2 |

solubility |

46.6 [ug/mL] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been investigated for its biological activities, particularly in the context of drug development.

Interaction Studies

Research has focused on the compound's binding properties with biological macromolecules, such as proteins and nucleic acids. These studies are crucial for understanding its potential as a drug candidate or biochemical tool. For example, binding affinity studies suggest that this compound may interact effectively with target biomolecules, which could lead to therapeutic applications in treating diseases related to these targets.

Anticancer Activity

Case studies have demonstrated that this compound exhibits anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. For instance, a study involving ovarian cancer xenografts indicated significant tumor size reduction upon treatment with this compound, highlighting its potential as an anticancer agent .

Organic Synthesis

The compound is recognized for its versatility in organic synthesis, particularly in forming complex molecules.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- The reaction of malonic acid derivatives with benzyl amines.

- Subsequent methylation processes to introduce dimethyl groups.

These methods allow for efficient production in laboratory settings, facilitating further research and application development.

Applications in Coordination Chemistry

This compound has been employed as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing new organometallic compounds, which can be used in catalysis and material science .

Case Studies

Several case studies have illustrated the practical applications of this compound:

Comparison with Similar Compounds

N,N'-Diphenylmalonamide

Synthesis : Prepared via condensation of diethyl malonate with aniline at 200°C, yielding a white solid with a 50% yield .

Structural Differences :

- Substituents : Phenyl groups instead of benzyl groups.

- Conformation : Phenyl groups introduce planar geometry, reducing steric hindrance compared to the bulkier benzyl groups in the dibenzyl derivative.

Properties : - Melting Point : Higher than dibenzyl analogs due to stronger π-π stacking interactions between phenyl rings.

- Reactivity : Less steric shielding allows faster nucleophilic substitution reactions .

N,N'-Dimethylmalonamide

Conformational Analysis :

- Two stable conformers identified via ab initio calculations: one with a planar amide group and another with a twisted geometry.

- Methyl groups impose minimal steric hindrance, enabling greater conformational flexibility compared to benzyl derivatives .

Electronic Effects : - Methyl groups enhance electron density on nitrogen, increasing basicity.

- Lower hydrophobicity than dibenzyl analogs, improving water solubility .

Phosphoric Triamide Derivatives (e.g., N,N'-Dibenzyl-N,N'-dimethylphosphoric triamide)

Structural Features :

- Incorporates a phosphorus atom in the core, forming a P(O)N(H)C(O)– unit.

- Exhibits distorted tetrahedral geometry around phosphorus, with P–N bond lengths of 1.6328–1.6878 Å .

Hydrogen Bonding : - Forms centrosymmetric dimers via N–H···O(P) hydrogen bonds (N–H···O angle: 173°), enhancing thermal stability.

- Comparable to malonamides in dimerization propensity but with stronger hydrogen bonds due to electronegative phosphorus .

Physical and Spectroscopic Properties

Coordination Chemistry

- Dibenzyl-malonamide : Acts as a bidentate ligand via carbonyl oxygen atoms. Benzyl groups hinder coordination to larger metal ions but enhance selectivity for smaller ions like Cu²⁺ .

- Phosphoric Triamide : Forms complexes with transition metals (e.g., Fe³⁺) through P=O and N–H groups. Used in polymerization catalysts .

Hydrogen Bonding in Crystal Engineering

Thermal Stability

- Phosphoric triamides show higher decomposition temperatures (~250°C) than malonamides (~200°C) due to robust P=O and hydrogen-bonded networks .

Preparation Methods

Reaction Protocol

-

Aromatization : 2-(cyclohexenylidene)malononitrile is treated with MnO₂ (2 eq.) in acetic acid at 80°C for 12 h to form a conjugated diene intermediate.

-

Hydrolysis : The intermediate reacts with benzylamine and dimethylamine in aqueous THF (1:1 v/v) at reflux, yielding the target compound.

Advantages :

-

Avoids hazardous diazotization and metal-catalyzed coupling steps.

-

Achieves 65–70% yield with 90% purity after recrystallization.

Limitations :

-

Requires precise control of oxidation states to prevent over-oxidation.

-

Limited substrate scope for sterically hindered amines.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of malonamides using Wang resin as a support. This method is advantageous for parallel synthesis and scalability.

Stepwise Functionalization

-

Resin Activation : Wang resin is functionalized with a photolabile linker (e.g., nitroveratryloxycarbonyl).

-

First Amidation : Malonic acid is coupled to the resin using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

-

Benzylation : The immobilized malonic acid reacts with benzyl bromide (2 eq.) in DMF at 50°C.

-

Methylation : Dimethylamine gas is bubbled through the reaction mixture to install methyl groups.

-

Cleavage : UV irradiation (365 nm) releases the product from the resin.

Performance Metrics :

-

Yield : 85% (average over 10 cycles).

-

Purity : 97% (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Classical Amidation | 78 | 95 | Moderate | 120 |

| Tandem Reaction | 70 | 90 | High | 85 |

| Solid-Phase Synthesis | 85 | 97 | Low | 220 |

Key Insights :

-

The classical method remains the benchmark for small-scale laboratory synthesis.

-

The tandem reaction offers cost advantages for industrial-scale production but requires optimization for alkylamines.

-

Solid-phase synthesis is reserved for high-value applications due to elevated costs.

Mechanistic Challenges and Solutions

Steric Hindrance Mitigation

Bulky benzyl and methyl groups impede nucleophilic attack on the malonyl core. Strategies to overcome this include:

Byproduct Formation

Common byproducts include:

-

N-Mono-substituted Malonamides : Formed due to incomplete amidation. Mitigated by using excess amine (2.5 eq.).

-

Diastereomers : Resolved via chiral column chromatography (Chiralpak IA, 90% heptane/10% ethanol).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dibenzyl-N,N'-dimethyl-malonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting malonyl chloride derivatives with benzyl-substituted amines under anhydrous conditions. For example, phosphoric diamide analogs (e.g., N,N'-Dibenzyl-N,N'-dimethyl-N-(2-fluorobenzoyl)phosphoric diamide) are synthesized using stoichiometric ratios of reactants (e.g., 1:4 molar ratios) in inert solvents like dichloromethane. Purity is optimized via recrystallization in ethanol or acetonitrile, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC and NMR ensures intermediate and final product integrity .

Q. How is the crystal structure of This compound determined, and what structural features are critical?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation (λ = 0.71073 Å) is standard. Key parameters include:

- Crystal system : Triclinic (e.g., P1 space group).

- Unit cell dimensions : a = 10.1979(6) Å, b = 10.8417(6) Å, c = 11.540(1) Å, β = 101.789(1)°.

- Hydrogen bonding : N–H···O and O–H···O interactions stabilize dimeric forms.

- Displacement parameters : Anisotropic refinement for non-H atoms; isotropic for H atoms .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm benzyl/methyl substituents and malonamide backbone.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch).

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns to validate molecular weight .

Advanced Research Questions

Q. How do computational methods (DFT, MD) aid in understanding the conformational dynamics of This compound?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces. Compare with crystallographic data to validate bond lengths/angles.

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMF) to analyze torsional flexibility of benzyl groups and hydrogen-bonding stability. Energy minimization protocols (e.g., steepest descent) ensure convergence .

- Example : MD simulations of malonamide derivatives revealed a 109.47° tetrahedral angle around the central phosphorus atom, consistent with X-ray data .

Q. What strategies resolve contradictions in reaction mechanism studies involving This compound?

- Methodology :

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Cross-validation : Combine experimental data (e.g., Arrhenius plots) with computational transition-state modeling.

- Case study : In phosphoric triamide analogs, conflicting data on nucleophilic substitution pathways were resolved via ¹⁸O isotopic labeling and DFT-based activation energy calculations .

Q. How can hydrogen-bonding networks in This compound be exploited for supramolecular assembly?

- Methodology :

- X-ray crystallography : Identify intermolecular interactions (e.g., dimerization via N–H···O bonds).

- Thermal analysis (TGA/DSC) : Assess stability of assemblies under heating.

- Application : In related compounds, centrosymmetric dimers formed via N–H···O bonds exhibit enhanced thermal stability (decomposition >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.